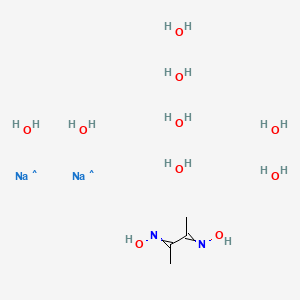

Dimethylglyoxime, disodium salt octahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethylglyoxime, disodium salt octahydrate is a chemical compound with the molecular formula (C_4H_6N_2Na_2O_2 \cdot 8H_2O). It is a white to light beige crystalline powder that is soluble in water. This compound is primarily used in analytical chemistry for the detection and analysis of nickel and palladium ions.

Preparation Methods

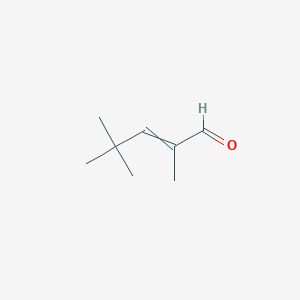

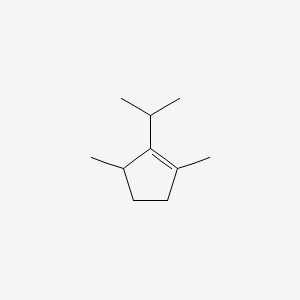

Synthetic Routes and Reaction Conditions: Dimethylglyoxime, disodium salt octahydrate can be synthesized from butanone through a two-step process:

Formation of Biacetyl Monoxime: Butanone reacts with ethyl nitrite to form biacetyl monoxime.

Formation of Dimethylglyoxime: The biacetyl monoxime is then treated with sodium hydroxylamine monosulfonate to form dimethylglyoxime.

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Types of Reactions:

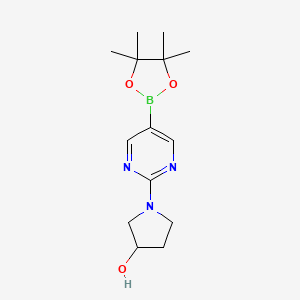

Complexation Reactions: this compound forms complexes with metal ions such as nickel, palladium, and cobalt.

Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Common Reagents and Conditions:

Nickel Detection: In the presence of nickel ions, dimethylglyoxime forms a red precipitate of nickel dimethylglyoxime complex under alkaline conditions.

Palladium Detection: Similar to nickel, palladium ions form a yellow precipitate with dimethylglyoxime under acidic conditions.

Major Products:

Nickel Dimethylglyoxime Complex: A red precipitate used for nickel detection.

Palladium Dimethylglyoxime Complex: A yellow precipitate used for palladium detection.

Scientific Research Applications

Dimethylglyoxime, disodium salt octahydrate has a wide range of applications in scientific research:

Analytical Chemistry: Used for the qualitative and quantitative analysis of nickel and palladium ions in various samples.

Coordination Chemistry: Serves as a ligand in the formation of metal complexes, which are studied for their catalytic and enzymatic properties.

Environmental Chemistry: Employed in the detection of trace metal ions in environmental samples.

Industrial Applications: Used in the refining of precious metals to separate and purify nickel and palladium.

Mechanism of Action

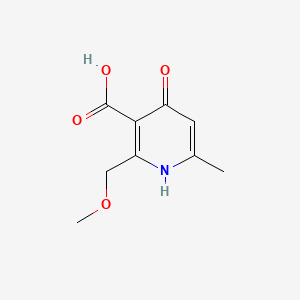

The mechanism of action of dimethylglyoxime, disodium salt octahydrate involves the formation of stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination stabilizes the metal ions and allows for their detection and analysis. The molecular targets are primarily nickel and palladium ions, and the pathways involved include complexation and precipitation reactions .

Comparison with Similar Compounds

Salicylaldoxime: Another oxime compound used for metal ion detection.

Hydroxylamine: A related compound used in similar analytical applications.

Comparison:

Dimethylglyoxime vs. Salicylaldoxime: While both compounds are used for metal ion detection, dimethylglyoxime is more specific for nickel and palladium, whereas salicylaldoxime can detect a broader range of metal ions.

Dimethylglyoxime vs. Hydroxylamine: Dimethylglyoxime forms more stable complexes with metal ions compared to hydroxylamine, making it more suitable for precise analytical applications.

Properties

Molecular Formula |

C4H24N2Na2O10 |

|---|---|

Molecular Weight |

306.22 g/mol |

InChI |

InChI=1S/C4H8N2O2.2Na.8H2O/c1-3(5-7)4(2)6-8;;;;;;;;;;/h7-8H,1-2H3;;;8*1H2 |

InChI Key |

GRRYEQYOEVEFFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NO)C(=NO)C.O.O.O.O.O.O.O.O.[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)

![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)